REACTION_SMILES
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[CH:1](=[O:2])[c:3]1[cH:4][c:5]2[nH:6][c:7]([C:11](=[O:12])[OH:13])[cH:8][c:9]2[s:10]1.[ClH:14].[NH2:15][OH:16]>>[C:1]([c:3]1[cH:4][c:5]2[nH:6][c:7]([C:11](=[O:12])[OH:13])[cH:8][c:9]2[s:10]1)#[N:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc2[nH]c(C(=O)O)cc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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N#Cc1cc2[nH]c(C(=O)O)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |